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Compound of Interest

Compound Name:
2-(4-Methylphenyl)-2,5-

diazabicyclo[2.2.1]heptane

CAS No.: 198988-86-2

Cat. No.: B177905

Get Quote

Executive Summary
This guide analyzes the pharmacological trade-offs between the flexible piperazine scaffold

and its conformationally restricted analog, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH).[1] While

piperazine remains a privileged scaffold in medicinal chemistry due to its synthetic accessibility

and versatile binding modes, the 2,5-DBH scaffold offers a strategy to improve binding affinity

and selectivity by reducing the entropic penalty of binding. This guide presents comparative

data across Dopamine Transporters (DAT), Sigma Receptors, and Kinases to illustrate when

rigidification yields superior potency versus when it hinders induced-fit binding.

Structural & Mechanistic Distinction
The core difference between these two scaffolds lies in conformational entropy.

Piperazine (Flexible): Exists in dynamic equilibrium between chair, boat, and twisted-boat

conformers. Upon binding, it must "freeze" into a specific bioactive conformation, incurring an

entropic penalty (
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).

2,5-DBH (Rigid): The methylene bridge locks the piperazine ring into a fixed twisted-boat

geometry. If this geometry matches the receptor's bioactive state, the entropic penalty is

minimized, potentially improving affinity (

). However, if the receptor requires a chair conformation, the 2,5-DBH scaffold will fail to bind
effectively due to steric clash or inability to adopt the required shape.
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Figure 1: Thermodynamic decision tree illustrating how conformational restriction (2,5-DBH)

influences binding outcomes based on receptor compatibility.

Comparative Binding Data
The following data contrasts the performance of 2,5-DBH derivatives against their direct

piperazine analogs in specific target classes.

Case Study A: Dopamine Transporter (DAT) Inhibitors
Context: GBR 12909 is a potent piperazine-based DAT inhibitor. Researchers attempted to

rigidify the spacer using 2,5-DBH to improve selectivity.
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Scaffold
Type

Compound
ID

Target

Affinity (

/

)

Selectivity
(DAT/SERT)

Outcome

Piperazine
GBR 12935

Analog
DAT 8.0 nM High Superior

2,5-DBH
Compound

23
DAT 127 nM Low

Loss of

Potency

2,5-DBH
Compound

26
DAT 1170 nM Very Low

Loss of

Potency

Analysis: In the case of DAT inhibitors, the flexible piperazine ring is crucial for accommodating

the binding pocket's requirements. The rigid twisted-boat shape of 2,5-DBH likely clashed with

the transporter's orthosteric site, resulting in a 15-to-100-fold loss in affinity [1].

Case Study B: Sigma-2 (

) Receptors
Context: Development of selective ligands for the

receptor, a biomarker for tumor proliferation.

Scaffold Type Compound ID Target
Affinity (

)
Outcome

Homopiperazine Compound 2t 4.0 nM Most Potent

2,5-DBH Compound 2r 18.0 nM
High Affinity

(Retained)

Piperazine Generic Analog > 50 nM Moderate

Analysis: Here, the 2,5-DBH scaffold successfully retained high nanomolar affinity,

outperforming the standard piperazine but falling slightly short of the homopiperazine analog.

This suggests the
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pocket can accommodate the bulkier bridge of 2,5-DBH, making it a viable scaffold for
improving metabolic stability without sacrificing significant potency [2].

Case Study C: Kinase Inhibitors (PKA)
Context: Targeting Protein Kinase A (PKA) where the binding pocket is narrow and defined.

Scaffold Type Compound ID Target
Affinity (

)
Outcome

2,5-DBH Compound 97 PKA1 0.58 nM Exceptional

Piperazine
Reference

Analog
PKA1 ~15 nM Good

Analysis: For kinase targets, the pre-organized structure of 2,5-DBH often pays off. By locking

the nitrogen vectors, the molecule pays a lower entropic cost to bind, resulting in sub-

nanomolar potency [3].

Experimental Protocol: Radioligand Binding Assay
To generate the

values listed above, a competitive radioligand binding assay is the gold standard. This protocol
is designed to be self-validating through the use of specific and non-specific binding controls.

Workflow Diagram
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Phase 1: Preparation

Phase 2: Incubation
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Figure 2: Step-by-step workflow for determining binding affinity (

).

Step-by-Step Methodology
Membrane Preparation:

Harvest HEK293 cells stably expressing the target receptor (e.g., hDAT or

).
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Homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge at

40,000 x g. Resuspend the pellet to a final protein concentration of 10–20 µ g/well .

Assay Setup (96-well format):

Total Binding: Add 150 µL membrane + 25 µL radioligand (at

concentration).

Non-Specific Binding (NSB): Add 150 µL membrane + 25 µL radioligand + 25 µL saturating

concentration (10 µM) of a known antagonist (e.g., Haloperidol for

).

Experimental: Add 150 µL membrane + 25 µL radioligand + 25 µL of 2,5-DBH derivative

(concentration range:

to

M).

Equilibrium Incubation:

Incubate plates for 90 minutes at 25°C to reach equilibrium. Note: 2,5-DBH analogs may

have slower association rates due to rigidity; ensure equilibrium is verified.

Harvesting:

Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI)

to reduce non-specific filter binding.

Wash 3x with ice-cold wash buffer.

Data Analysis:

Measure radioactivity (CPM) via liquid scintillation.

Plot % Specific Binding vs. Log[Drug].

Calculate
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using non-linear regression.

Convert to

using the Cheng-Prusoff Equation:

Where

is radioligand concentration and

is its dissociation constant.

References
Synthesis and transporter binding properties of bridged piperazine analogues of GBR 12935.

Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2

Receptor Ligands. Source: International Journal of Molecular Sciences URL:[Link]

2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic

opportunities. Source: RSC Medicinal Chemistry URL:[Link]

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-

Based Ligands. Source: ACS Omega URL:[2][Link]

Note on Nomenclature: Readers should distinguish "2,5-DBH" (the diazabicycloheptane

scaffold discussed here) from "2C-B" (2,5-dimethoxy-4-bromophenethylamine). While both

appear in medicinal chemistry, 2C-B is a flexible phenethylamine used primarily in serotonin

receptor research, whereas 2,5-DBH is a rigid structural tool used to constrain piperazine rings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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